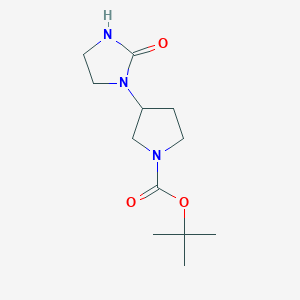
tert-butyl (3S)-3-(2-oxoimidazolidin-1-yl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (3S)-3-(2-oxoimidazolidin-1-yl)pyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-3-(2-oxoimidazolidin-1-yl)pyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with an imidazolidinone compound under controlled conditions. Common reagents used in the synthesis include tert-butyl chloroformate and base catalysts such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with continuous monitoring of reaction parameters. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3S)-3-(2-oxoimidazolidin-1-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Tert-butyl (3S)-3-(2-oxoimidazolidin-1-yl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (3S)-3-(2-oxoimidazolidin-1-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with similar structures and functional groups.
Imidazolidinone derivatives: Compounds containing the imidazolidinone moiety.
Uniqueness
Tert-butyl (3S)-3-(2-oxoimidazolidin-1-yl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl ester group provides stability, while the imidazolidinone moiety offers potential for diverse reactivity.
Biological Activity
tert-butyl (3S)-3-(2-oxoimidazolidin-1-yl)pyrrolidine-1-carboxylate, with the CAS number 2227197-69-3, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
The molecular formula of this compound is C12H21N3O3, with a molecular weight of 255.32 g/mol. The compound features a pyrrolidine ring substituted with an imidazolidinone moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2227197-69-3 |
| Molecular Formula | C12H21N3O3 |
| Molecular Weight | 255.32 g/mol |
Biological Activity
Research into the biological activity of this compound indicates potential roles in various therapeutic areas:
Anticancer Activity
Preliminary studies suggest that compounds similar to this compound may interact with key proteins involved in cancer progression. For instance, derivatives that disrupt protein-protein interactions (PPIs) have been shown to enhance tumor suppression mechanisms, such as the p53 pathway . This compound could potentially act as a modulator of such interactions.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research indicates that certain pyrrolidine derivatives can inhibit cytokine production and modulate immune responses, particularly through pathways involving IL-12 and IL-23 . This suggests that this compound may possess immunomodulatory properties.
Case Studies and Research Findings
Recent research highlights the relevance of structural modifications in enhancing biological activity. A study focused on pyrrolidine derivatives revealed that specific substitutions could significantly increase binding affinity and efficacy against target proteins involved in disease processes .
Example Study
In a comparative study of pyrrolidine-based compounds, it was found that modifications leading to increased steric hindrance improved selectivity and potency against cancer cell lines. The IC50 values for optimized derivatives were substantially lower than those of unmodified compounds, indicating enhanced efficacy .
Properties
Molecular Formula |
C12H21N3O3 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
tert-butyl 3-(2-oxoimidazolidin-1-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H21N3O3/c1-12(2,3)18-11(17)14-6-4-9(8-14)15-7-5-13-10(15)16/h9H,4-8H2,1-3H3,(H,13,16) |
InChI Key |
POLXPVLCKAQONL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2CCNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















